4-Formyl-2-methoxyphenyl 3-bromobenzoate is an organic compound with the molecular formula . It is characterized by a formyl group (-CHO), a methoxy group (-OCH₃), and a bromine atom attached to the benzene ring. This compound is a derivative of benzoic acid and is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups allows for various chemical interactions and modifications, making it a valuable compound in organic chemistry and medicinal research .
The chemical behavior of 4-Formyl-2-methoxyphenyl 3-bromobenzoate can be explored through several types of reactions:
The synthesis of 4-Formyl-2-methoxyphenyl 3-bromobenzoate typically involves:
4-Formyl-2-methoxyphenyl 3-bromobenzoate has several applications across various fields:
Interaction studies involving 4-Formyl-2-methoxyphenyl 3-bromobenzoate focus on its binding affinity to various biomolecules. Although specific studies are sparse, it is hypothesized that the compound may interact with proteins or enzymes through covalent bonding facilitated by the formyl group. Such interactions could be pivotal in understanding its biological activity and therapeutic potential. Further research is warranted to elucidate these mechanisms fully .
Several compounds share structural similarities with 4-Formyl-2-methoxyphenyl 3-bromobenzoate. These include:
The uniqueness of 4-Formyl-2-methoxyphenyl 3-bromobenzoate lies in the specific arrangement of its functional groups on the benzene ring. This arrangement imparts distinct chemical reactivity compared to its analogs, potentially leading to unique biological activities. The combination of the formyl, methoxy, and bromine groups allows for diverse synthetic pathways and interactions not found in other similar compounds .
The systematic IUPAC name 4-formyl-2-methoxyphenyl 3-bromobenzoate reflects its structural components with precision. The name is derived from two parent moieties:
The esterification of these components results in the final structure, where the carboxylic acid group of 3-bromobenzoic acid forms a bond with the phenolic oxygen of 4-formyl-2-methoxyphenol. The molecular formula is C₁₅H₁₁BrO₄, with a molecular weight of 335.15 g/mol. Key functional groups include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁BrO₄ |
| Molecular Weight | 335.15 g/mol |
| Functional Groups | Ester, Formyl, Methoxy, Bromo |
The bromine atom at C3 of the benzoate ring introduces steric and electronic effects, influencing reactivity in substitution and coupling reactions.
The synthesis of 4-formyl-2-methoxyphenyl 3-bromobenzoate is rooted in methodologies developed for analogous aryl benzoates. A pivotal advancement was the optimization of metal-halogen exchange reactions, as demonstrated in the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene. This two-step process involves:
Similar strategies have been applied to synthesize vanillin derivatives, where bromination and methoxylation steps are critical for introducing substituents to aromatic aldehydes. The compound’s synthetic pathway shares parallels with these processes, emphasizing the role of transition metal catalysts (e.g., copper bromide) in facilitating nucleophilic aromatic substitutions.
4-Formyl-2-methoxyphenyl 3-bromobenzoate belongs to the aryl benzoate family, which is distinguished by ester linkages between substituted benzoic acids and phenolic alcohols. Compared to analogs like 4-formyl-2-methoxyphenyl 2-nitrobenzoate, the bromine substituent in this compound alters its electronic profile, enhancing its electrophilicity and suitability for further functionalization. Key structural differentiators include:
This compound’s unique attributes make it a candidate for applications in medicinal chemistry, particularly in designing COX-1 inhibitors, as suggested by molecular docking studies of related vanillin analogs.